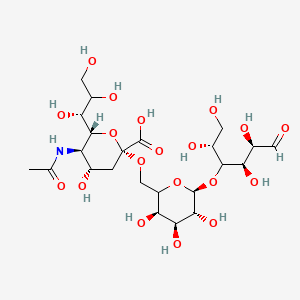
6'-N-Acetylneuramin-lactose sodium salt
Overview
Description
6’-Sialyllactose (sodium) is a human milk oligosaccharide (HMO) that contains sialic acid residues. It is one of the most abundant acidic HMOs found in human milk and plays a crucial role in infant nutrition by supporting immune function, gut health, and cognitive development . This compound is also used in various food products and supplements due to its beneficial properties.
Mechanism of Action
Target of Action
The primary target of 6’-N-Acetylneuramin-lactose sodium salt is the viral strains that recognize N-acetylneuraminic acid-capped cell surface receptors . This compound avidly binds several viral strains, including strains of influenza, HIV-1, reovirus, and polyomavirus .
Mode of Action
6’-N-Acetylneuramin-lactose sodium salt interacts with its targets by binding to them. The compound consists of the monosaccharide N-acetylneuraminic acid linked to the galactosyl subunit of lactose at the 6 position . This binding can be used to differentiate and characterize the binding domains of viruses that recognize N-acetylneuraminic acid-capped cell surface receptors .
Pharmacokinetics
It is known that the compound is slightly soluble in dmso and methanol when heated, and sparingly soluble in water . These solubility properties may influence its bioavailability.
Result of Action
The molecular and cellular effects of 6’-N-Acetylneuramin-lactose sodium salt’s action primarily involve its binding to viral strains. This binding can potentially prevent the viruses from recognizing and binding to their usual cell surface receptors, thereby inhibiting viral entry and infection .
Action Environment
The action of 6’-N-Acetylneuramin-lactose sodium salt can be influenced by environmental factors such as temperature and the presence of solvents. The compound is hygroscopic and should be stored under an inert atmosphere at -20°C . Its solubility in different solvents can also affect its action and efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions: 6’-Sialyllactose (sodium) is typically synthesized through microbial fermentation using genetically modified strains of Escherichia coli. The fermentation process involves the use of specific enzymes to catalyze the formation of the compound from simpler sugar molecules . The reaction conditions include maintaining an optimal temperature, pH, and nutrient supply to ensure efficient production.
Industrial Production Methods: In industrial settings, the production of 6’-Sialyllactose (sodium) involves large-scale fermentation followed by purification processes. The fermentation broth is subjected to filtration, concentration, and chromatography to isolate and purify the compound. The final product is a white to off-white powder that is highly soluble in water .
Chemical Reactions Analysis
Types of Reactions: 6’-Sialyllactose (sodium) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 6’-Sialyllactose (sodium), which can have different biological and chemical properties .
Scientific Research Applications
6’-Sialyllactose (sodium) has a wide range of scientific research applications, including:
Comparison with Similar Compounds
6’-Sialyllactose (sodium) can be compared with other similar compounds, such as:
3’-Sialyllactose: This compound has a similar structure but differs in the position of the sialic acid residue.
Sialyllacto-N-tetraose: This compound is another sialylated HMO with additional sugar units.
Disialyllacto-N-tetraose: This compound contains two sialic acid residues and has been shown to have enhanced immune-protective effects.
The uniqueness of 6’-Sialyllactose (sodium) lies in its specific structure and its abundance in human milk, making it a key component for infant nutrition and health .
Properties
IUPAC Name |
sodium;(2R,4S,5R,6R)-5-acetamido-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]-2-[[(2R,3R,4S,5R,6S)-3,4,5-trihydroxy-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-2-yl]methoxy]oxane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H39NO19.Na/c1-7(28)24-13-8(29)2-23(22(38)39,43-20(13)15(34)10(31)4-26)40-6-12-16(35)17(36)18(37)21(41-12)42-19(11(32)5-27)14(33)9(30)3-25;/h3,8-21,26-27,29-37H,2,4-6H2,1H3,(H,24,28)(H,38,39);/q;+1/p-1/t8-,9-,10+,11+,12+,13+,14+,15+,16-,17-,18+,19+,20+,21-,23+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJNVKOGOHXWREM-MZZLGFSDSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)[O-])OCC2C(C(C(C(O2)OC(C(CO)O)C(C(C=O)O)O)O)O)O)O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)[O-])OC[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)O)O)O)O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H38NNaO19 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
655.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
157574-76-0 | |
| Record name | Sodium 6'-sialyllactose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0157574760 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | sodium;(2S,4S,5R,6R)-5-acetamido-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)- 6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-4- hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM 6'-SIALYLLACTOSE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G8H5UK3AKL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![(2R,3R)-7-hydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one](/img/structure/B579790.png)


![benzyl 5-acetyloxy-2-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxybenzoate](/img/structure/B579793.png)

